molecular formula C10H9FO4 B1449408 3-Fluoro-5-(oxetan-3-yloxy)benzoic acid CAS No. 1936091-06-3

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid

Cat. No. B1449408
M. Wt: 212.17 g/mol
InChI Key: XCAHADFYRKMGKV-UHFFFAOYSA-N
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Description

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid, also known as FOB, is an important organic compound in the field of organic chemistry. It is a monofluorinated derivative of benzoic acid, with a wide range of applications in both industrial and scientific research. FOB is a versatile compound and can be used in a variety of reactions, including the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In addition, FOB has been used in the development of new materials, such as polymers, and in the synthesis of new catalysts.

Scientific Research Applications

Influence of Metals on Biologically Important Ligands

Research has investigated the effects of metals on the electronic systems of biologically important molecules, including benzoic acid derivatives. These studies utilized spectroscopic techniques to explore how metals can alter the electronic properties of ligands, which could be relevant for understanding the interactions and potential applications of "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid" in biochemistry and materials science. The findings may help predict the reactivity and stability of complex compounds, which is crucial for developing new materials and understanding biological interactions (Lewandowski, Kalinowska, & Lewandowska, 2005).

Benzoxaboroles: Derivatives with New Applications

Benzoxaboroles, derivatives of phenylboronic acids, have been explored for their exceptional properties and applications, including as building blocks in organic synthesis and their biological activity. While not directly related to "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid," the research on benzoxaboroles underscores the potential for innovative applications of organoboron compounds in medicinal chemistry and materials science, highlighting the importance of exploring the unique properties and applications of such compounds (Adamczyk-Woźniak, Cyrański, Żubrowska, & Sporzyński, 2009).

Experimental and Clinical Use of Fluorinated Compounds in Cancer Chemotherapy

Fluorinated compounds, such as fluorinated pyrimidines, have been extensively reviewed for their clinical applications in cancer chemotherapy. This research area may offer insights into the therapeutic potential of fluorinated organic compounds, including "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid." Understanding the pharmacological and biochemical mechanisms of fluorinated compounds can contribute to the development of new anticancer agents and therapeutic strategies (Heidelberger & Ansfield, 1963).

Synthesis and Application of Salicylic Acid Derivatives

Salicylic acid derivatives have been explored for their potential in drug development due to their anti-inflammatory and analgesic activities. Research into novel salicylic acid derivatives, such as the synthesis and characterization of specific compounds, sheds light on the potential medical applications of "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid" and similar compounds. These studies are pivotal for discovering new drugs and understanding their mechanisms of action (Tjahjono et al., 2022).

Benzoic Acid as a Regulatory Compound in Gut Functions

Benzoic acid's role in regulating gut functions has been studied, revealing its impact on digestion, absorption, and the gut barrier. While this research focuses on benzoic acid, it highlights the broader implications of carboxylic acid derivatives, including "3-Fluoro-5-(oxetan-3-yloxy)benzoic acid," in health and disease, emphasizing the need to explore their biological activities and potential therapeutic applications (Mao, Yang, Chen, Yu, & He, 2019).

properties

IUPAC Name

3-fluoro-5-(oxetan-3-yloxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO4/c11-7-1-6(10(12)13)2-8(3-7)15-9-4-14-5-9/h1-3,9H,4-5H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCAHADFYRKMGKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)OC2=CC(=CC(=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-5-(oxetan-3-yloxy)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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